molecular formula C27H46N8O6 B14216783 L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 832731-13-2

L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14216783
CAS No.: 832731-13-2
M. Wt: 578.7 g/mol
InChI Key: VUIQZKYWAUAARE-SXYSDOLCSA-N
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Description

L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s activity.

    Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Amino acid derivatives, coupling agents like HATU or EDC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while substitution can yield peptide analogs with altered sequences.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for therapeutic applications, such as targeting specific proteins or pathways in disease treatment.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-lysine
  • L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-arginine

Uniqueness

L-Leucyl-L-prolyl-L-prolyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of the diaminomethylidene group. This structural feature may confer distinct biological activities and interactions compared to similar peptides.

Properties

CAS No.

832731-13-2

Molecular Formula

C27H46N8O6

Molecular Weight

578.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C27H46N8O6/c1-16(2)15-17(28)23(37)34-13-5-9-20(34)25(39)35-14-6-10-21(35)24(38)33-12-4-8-19(33)22(36)32-18(26(40)41)7-3-11-31-27(29)30/h16-21H,3-15,28H2,1-2H3,(H,32,36)(H,40,41)(H4,29,30,31)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

VUIQZKYWAUAARE-SXYSDOLCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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